Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-

Medicinal chemistry Chemical biology Pre-formulation

Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- (CAS 61612-09-7) is a quaternary pyridinium salt belonging to the furo[2,3-b]pyridine fused heterocyclic class. The compound features a positively charged nitrogen atom at the 7-position bearing an ethyl substituent and a methyl group at the 6-position, yielding the molecular formula C10H12NO⁺.

Molecular Formula C10H12NO+
Molecular Weight 162.21 g/mol
CAS No. 61612-09-7
Cat. No. B14585625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-b]pyridinium, 7-ethyl-6-methyl-
CAS61612-09-7
Molecular FormulaC10H12NO+
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESCC[N+]1=C(C=CC2=C1OC=C2)C
InChIInChI=1S/C10H12NO/c1-3-11-8(2)4-5-9-6-7-12-10(9)11/h4-7H,3H2,1-2H3/q+1
InChIKeyIZXQPFPZSAHIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- (CAS 61612-09-7): Structural Identity and Compound Class


Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- (CAS 61612-09-7) is a quaternary pyridinium salt belonging to the furo[2,3-b]pyridine fused heterocyclic class . The compound features a positively charged nitrogen atom at the 7-position bearing an ethyl substituent and a methyl group at the 6-position, yielding the molecular formula C10H12NO⁺ [1]. As a quaternary ammonium heterocycle, it possesses fundamentally different physicochemical properties—including enhanced aqueous solubility and distinct reactivity—compared to neutral furo[2,3-b]pyridine analogs, making it a chemically differentiated entry point for medicinal chemistry and materials science applications .

Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- (CAS 61612-09-7) Cannot Be Replaced by Common Furo[2,3-b]pyridine Analogs


Generic substitution among furo[2,3-b]pyridine derivatives is scientifically unjustified because minor structural variations—particularly the presence or absence of a quaternary nitrogen, the oxidation state of the fused ring system, and the specific alkyl substitution pattern—profoundly alter solubility, reactivity, and biological target engagement [1]. The target compound's permanent positive charge distinguishes it from neutral analogs such as furo[2,3-b]pyridine (CAS 272-01-5) and dihydro derivatives (e.g., CAS 61612-01-9), resulting in divergent aqueous solubility, ion-pairing capacity, and membrane permeability profiles that directly impact experimental reproducibility and translational relevance .

Procurement-Relevant Differentiation Evidence for Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- (CAS 61612-09-7)


Quaternary Pyridinium Salt vs. Neutral Dihydro Analog: Charge-State Differentiation Drives Solubility and Reactivity

Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- (CAS 61612-09-7) exists as a quaternary pyridinium cation with a permanent positive charge on the ring nitrogen, in contrast to its closest structural congener, 7-ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine (CAS 61612-01-9), which is a neutral dihydro derivative bearing an exocyclic methylidene group rather than a ring methyl substituent . The quaternary ammonium structure confers water and polar solvent solubility, whereas the neutral analog exhibits solubility characteristics typical of non-charged heterocycles . This charge-state distinction is critical for applications requiring aqueous compatibility, ion-exchange purification, or electrostatic interactions with biological targets.

Medicinal chemistry Chemical biology Pre-formulation

Water Solubility Advantage of Pyridinium Salt Over Parent Furo[2,3-b]pyridine Heterocycle

The target quaternary pyridinium salt is documented as soluble in water and polar alcohols , whereas the parent unsubstituted furo[2,3-b]pyridine (CAS 272-01-5) has an estimated water solubility of approximately 5,167 mg/L at 25°C based on its computed log Kow of 1.51 . While both compounds possess measurable aqueous solubility, the pyridinium cation's permanent charge enhances solvation and enables dissolution in highly polar media where neutral furopyridines may exhibit limited solubility. This difference is particularly consequential for biological assay preparation, where aqueous DMSO/water mixtures are standard vehicles and compound precipitation can confound dose-response measurements.

Aqueous solubility Formulation Bioavailability

Furo[2,3-b]pyridine Scaffold Demonstrates Nanomolar CB1 Receptor Inverse Agonism: Class-Level Affinity Benchmark

The furo[2,3-b]pyridine core has been validated as a privileged scaffold for cannabinoid-1 receptor (CB1R) inverse agonism. Merck Research Laboratories developed furo[2,3-b]pyridine-based compounds 114a and 114b, which exhibited IC50 values of 5.4 nM and 4.3 nM, respectively, against CB1 receptors and demonstrated oral efficacy in suppressing food intake and body weight gain in vivo [1][2]. The quaternary pyridinium structure of the target compound (CAS 61612-09-7) provides a structurally distinct entry point within this pharmacophore class, where the permanent charge may influence brain penetration, peripheral restriction, or pharmacokinetic profile relative to neutral CB1-targeting furo[2,3-b]pyridines. Note: The cited IC50 data pertain to specific analogs (114a/114b), not the target compound itself, and serve as a class-level activity benchmark.

Cannabinoid receptor CB1 inverse agonist Metabolic disorders

Antitubercular Activity of Furo[2,3-b]pyridine Core: MIC90 Benchmark Against Mycobacterium tuberculosis H37Rv

The furo[2,3-b]pyridine core has demonstrated promising antitubercular activity. A library of C-4, C-5, and C-6 functionalized furo[2,3-b]pyridines was screened against Mycobacterium tuberculosis, with compound 5aα (MDRTB-IN-1; 2-methyl-6-(pyrrolidin-1-yl)furo[2,3-b]pyridine-3-carboxylic acid ethyl ester) showing a MIC90 value of 10.5 μM against M. tuberculosis H37Rv and activity against multidrug-resistant clinical isolates [1]. The target quaternary pyridinium compound (CAS 61612-09-7) shares the furo[2,3-b]pyridine core but features a charged nitrogen, which may confer differential bacterial membrane penetration or efflux pump susceptibility compared to neutral antitubercular furopyridines. Note: MIC data pertain to analog 5aα; target compound MIC not directly measured.

Antitubercular Mycobacterium tuberculosis Multidrug-resistant

Synthetic Route Differentiation: Alkylation-Based Access to Quaternary Furo[2,3-b]pyridinium Salts vs. Metal-Catalyzed Cross-Coupling for Neutral Analogs

The target quaternary pyridinium compound is accessible via direct N-alkylation of furo[2,3-b]pyridine intermediates using ethyl halides or alternative alkylating agents , representing a synthetically straightforward, metal-free route. In contrast, functionalization of neutral furo[2,3-b]pyridines at the 3- and 5-positions typically requires palladium-mediated cross-coupling reactions under more demanding conditions [1]. A concise 4-step synthesis of furo[2,3-b]pyridines with handles for Pd-catalyzed cross-coupling has been described, yielding 50–91% for 2-(alkyl/aryl)-3-ethylcarboxylate derivatives [2]. The alkylation route to the pyridinium salt avoids transition-metal catalysis, potentially reducing cost, simplifying purification, and enabling larger-scale preparation.

Synthetic chemistry Medicinal chemistry Library synthesis

Furo[2,3-b]pyridine Derivatives Exhibit Selective Anticancer Cytotoxicity: Class-Level Evidence for Breast Cancer Cell Lines

Furo[2,3-b]pyridine derivatives have demonstrated potent and selective cytotoxicity against breast cancer cell lines. In a 2024 study, furo[2,3-b]pyridine derivatives showed potent cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with molecular docking revealing strong binding to AKT1, ERα, and HER2 [1]. Separately, furo[2,3-b]pyridine derivatives 3b, 3c, 3e, and 3f exhibited selective inhibition of the MCF7 breast cancer cell line, while nicotinonitrile precursors preferentially targeted A549 lung carcinoma cells, demonstrating cell-line selectivity within the chemotype [2]. Compounds 2d and 3e from a related series showed IC50 < 20 µM against multiple tumor cell lines with 40–287-fold selectivity for tumor over normal cells [3]. The target quaternary pyridinium variant has not been directly evaluated in these assays but shares the pharmacophoric core.

Anticancer Breast cancer Cytotoxicity Selectivity index

Procurement-Driven Application Scenarios for Furo[2,3-b]pyridinium, 7-ethyl-6-methyl- (CAS 61612-09-7)


Aqueous-Phase Medicinal Chemistry and Biological Screening

The quaternary pyridinium structure ensures water solubility, enabling direct use in aqueous biological assay buffers without organic co-solvents that may confound cell-based readouts . This compound is suitable for primary screening campaigns where aqueous compatibility is critical, such as antimicrobial susceptibility testing (given the class-level antitubercular activity benchmark of MIC90 = 10.5 μM for furo[2,3-b]pyridine analogs against M. tuberculosis H37Rv [1]), or CB1 receptor binding assays (class benchmark IC50 = 4.3–5.4 nM [2]).

Structure-Activity Relationship (SAR) Exploration Around the Quaternary Nitrogen

The permanent positive charge at the 7-position nitrogen is a structural feature absent in neutral furo[2,3-b]pyridine analogs such as CAS 61612-01-9 . This compound serves as a key intermediate for SAR studies investigating how quaternization affects target binding, cellular permeability, and efflux pump susceptibility relative to neutral counterparts. The synthetic accessibility via N-alkylation [3] further supports its use as a starting material for generating diverse quaternary ammonium derivative libraries.

Anticancer Library Design with Enhanced Aqueous Handling

Given the established anticancer activity of furo[2,3-b]pyridine derivatives against breast cancer cell lines (MCF-7, MDA-MB-231) with IC50 < 20 μM and selectivity indices of 40–287-fold over normal cells [1], the water-soluble quaternary pyridinium variant addresses a common limitation of neutral furopyridine analogs that may precipitate in assay media. This makes CAS 61612-09-7 a practical choice for high-throughput screening decks requiring DMSO-free or low-DMSO assay conditions.

Cationic Heterocycle Scaffold for Anti-Infective Drug Discovery

The quaternary ammonium structure of this compound aligns with known pharmacophoric features of membrane-active antibacterials, where a permanent positive charge facilitates electrostatic interactions with negatively charged bacterial membranes . Combined with the validated antitubercular activity of the furo[2,3-b]pyridine core (MIC90 benchmark of 10.5 μM against drug-susceptible and multidrug-resistant M. tuberculosis [1]), this compound is positioned as a chemically distinct entry point for anti-infective lead generation.

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